molecular formula C12H17NO2 B13013452 (cis)-Tert-butyl 1-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylate

(cis)-Tert-butyl 1-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylate

Cat. No.: B13013452
M. Wt: 207.27 g/mol
InChI Key: AGKAYQWMUSFFPK-SKDRFNHKSA-N
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Description

(cis)-Tert-butyl 1-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylate is a complex organic compound featuring a bicyclic structure with a nitrogen atom. This compound is part of the 3-azabicyclo[3.1.0]hexane family, which is known for its unique three-dimensional configuration and significant pharmaceutical relevance .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (cis)-Tert-butyl 1-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylate typically involves cyclopropanation reactions. One common method is the dirhodium(II)-catalyzed cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate. This reaction can be conducted under low catalyst loadings (0.005 mol %) and yields high levels of diastereoselectivity . Another method involves palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones, which provides a wide spectrum of 3-azabicyclo[3.1.0]hexane derivatives in high yields .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but the scalability of the aforementioned synthetic routes suggests that they could be adapted for large-scale production. The use of flow chemistry to generate diazo compounds and the optimization of catalyst loadings are key factors in improving the efficiency and yield of these reactions .

Chemical Reactions Analysis

Types of Reactions

(cis)-Tert-butyl 1-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups attached to the bicyclic structure.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom or the ethynyl group.

Common Reagents and Conditions

Common reagents used in these reactions include ethyl diazoacetate, N-tosylhydrazones, and various catalysts such as dirhodium(II) and palladium. Reaction conditions often involve low catalyst loadings and specific temperature and pressure settings to achieve high yields and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, cyclopropanation reactions typically yield 3-azabicyclo[3.1.0]hexane derivatives with high diastereoselectivity .

Scientific Research Applications

(cis)-Tert-butyl 1-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of (cis)-Tert-butyl 1-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into unique binding sites on proteins and enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other 3-azabicyclo[3.1.0]hexane derivatives, such as:

  • 3-azabicyclo[3.1.0]hexane-6-carboxylate
  • N-Boc-2,5-dihydropyrrole
  • CP-866,087

Uniqueness

(cis)-Tert-butyl 1-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylate is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the tert-butyl and ethynyl groups enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

tert-butyl (1R,5S)-1-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylate

InChI

InChI=1S/C12H17NO2/c1-5-12-6-9(12)7-13(8-12)10(14)15-11(2,3)4/h1,9H,6-8H2,2-4H3/t9-,12+/m1/s1

InChI Key

AGKAYQWMUSFFPK-SKDRFNHKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2C[C@]2(C1)C#C

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC2(C1)C#C

Origin of Product

United States

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